N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide

Description

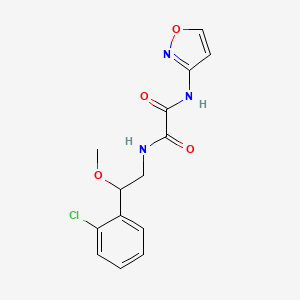

N1-(2-(2-Chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The N1 position is substituted with a 2-(2-chlorophenyl)-2-methoxyethyl group, while the N2 position features an isoxazol-3-yl heterocycle. The 2-chlorophenyl group may enhance lipophilicity and target binding, while the isoxazole ring could contribute to metabolic stability and heterocyclic interactions with biological targets.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O4/c1-21-11(9-4-2-3-5-10(9)15)8-16-13(19)14(20)17-12-6-7-22-18-12/h2-7,11H,8H2,1H3,(H,16,19)(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBWNZIFKPMJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=NOC=C1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the chlorophenyl and methoxyethyl components. These components are then reacted under controlled conditions to form the oxalamide structure. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions can yield alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Researchers may investigate its effects on various biological targets and pathways to develop new therapeutic agents.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism by which N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and target of interest.

Comparison with Similar Compounds

Table 1: Antiviral Oxalamide Derivatives

Key Observations :

- Structural Features: The target compound’s N1 2-chlorophenyl group is structurally distinct from the thiazole or trifluoromethylphenyl groups in analogs.

- Heterocyclic Influence : The isoxazole at N2 differs from thiazole (compound 13) or pyridine (compound 1c), altering electronic properties and hydrogen-bonding capacity. Isoxazole’s oxygen atom may reduce metabolic oxidation compared to sulfur-containing thiazoles .

- Synthetic Challenges : Yields for similar compounds range from 36–53%, suggesting stereochemical complexity during synthesis. The target’s methoxyethyl group may require specialized protecting strategies .

Antimicrobial Oxalamides

Oxalamides with cyclic imide moieties (e.g., isoindoline-1,3-dione) exhibit antimicrobial activity. For example:

Table 2: Antimicrobial Oxalamide Derivatives

Key Observations :

- Substituent Effects : The target’s ortho-chlorophenyl group may reduce antimicrobial efficacy compared to para-substituted analogs (e.g., GMC-3) due to steric interference with bacterial targets .

Flavoring Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavor enhancers. Safety and metabolic profiles are well-documented:

Key Observations :

- Functional Groups : The target’s chlorophenyl and isoxazole groups are unlikely to confer flavor-enhancing properties, which rely on methoxy and pyridyl motifs in S336 .

- Metabolism : Flavoring oxalamides undergo hydrolysis and oxidation; the target’s methoxyethyl group may resist hydrolysis, prolonging half-life but increasing toxicity risks .

Structural and Spectroscopic Comparisons

Spectroscopic data for oxalamides vary with substitution:

Biological Activity

N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, with the CAS number 1798485-91-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C14H14ClN3O4, with a molecular weight of 323.73 g/mol. The structure includes a chlorophenyl group, a methoxyethyl group, and an isoxazole moiety, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O4 |

| Molecular Weight | 323.73 g/mol |

| CAS Number | 1798485-91-2 |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as receptors or enzymes. These interactions may modulate various physiological pathways, leading to potential therapeutic effects.

Anticancer Activity

Research indicates that isoxazole derivatives, including this compound, exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. In particular, studies have shown that modifications in the isoxazole ring can enhance the cytotoxicity against various cancer types.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of the chlorophenyl and methoxyethyl groups significantly influences the compound's biological activity. Variations in these substituents can lead to differences in potency and selectivity for biological targets. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups.

Case Studies

-

Anticancer Efficacy : A study evaluating a series of isoxazole derivatives found that modifications similar to those in this compound resulted in improved inhibitory effects on tumor growth in vitro and in vivo models.

- Findings : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

-

Anti-inflammatory Potential : In a model of acute inflammation, the compound was assessed for its ability to reduce edema and cytokine release.

- Results : Treatment with this oxalamide showed a significant reduction in paw swelling and decreased levels of TNF-alpha and IL-6 compared to control groups.

Q & A

Basic: What are the standard synthetic routes for N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(isoxazol-3-yl)oxalamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the 2-(2-chlorophenyl)-2-methoxyethylamine intermediate via nucleophilic substitution or reductive amination, using methanol or ethanol as solvents .

- Step 2: Coupling with isoxazol-3-ylamine using oxalyl chloride or ethyl oxalyl chloride under controlled pH (6–8) to form the oxalamide backbone .

- Purification: Intermediate products are isolated via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Final purity (>95%) is confirmed by HPLC with a C18 column and UV detection at 254 nm .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HR-MS): Validates the molecular ion [M+H]+ (calculated m/z: ~378.08) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while THF improves coupling efficiency .

- Catalysis: Use of DMAP (4-dimethylaminopyridine) accelerates oxalamide formation by activating carbonyl groups .

- Temperature Control: Maintaining 0–5°C during amine coupling minimizes side reactions (e.g., over-acylation) .

- Yield Tracking: Real-time monitoring via TLC (silica plates, UV visualization) ensures reaction completion before quenching .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with enhanced bioactivity?

- Key Modifications:

- 2-Chlorophenyl Group: Substitution with electron-withdrawing groups (e.g., -CF₃) improves target binding affinity .

- Methoxyethyl Chain: Lengthening the chain (e.g., ethoxyethyl) enhances membrane permeability .

- Biological Testing: Analog potency is evaluated via IC₅₀ assays against target enzymes (e.g., kinases) and cytotoxicity in HEK293 cells .

Advanced: How can contradictory reports on antimicrobial activity be resolved?

- Assay Standardization: Use CLSI guidelines for MIC testing against S. aureus and E. coli to ensure reproducibility .

- Compound Stability: Pre-test solubility in DMSO/PBS and confirm stability via LC-MS over 24 hours to rule out degradation .

- Control Comparisons: Benchmark against known antibiotics (e.g., ciprofloxacin) to validate assay sensitivity .

Advanced: What methodologies elucidate the compound’s mechanism of action in cancer models?

- Target Identification:

- Pull-Down Assays: Biotinylated analogs are used to isolate binding proteins from lysates, identified via LC-MS/MS .

- Kinase Profiling: Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) to pinpoint inhibitory activity .

- Pathway Analysis: RNA-seq of treated cells reveals downstream effects on apoptosis (e.g., BAX/BCL-2 ratio) .

Advanced: How are impurities identified and quantified during purity analysis?

- HPLC-MS: A gradient elution (5–95% acetonitrile in water) separates impurities, with MS detection identifying byproducts (e.g., dechlorinated variants) .

- Limit Tests: European Pharmacopoeia guidelines set thresholds (<0.15% for any single impurity) .

- Crystallization Troubleshooting: Solvent mixtures (e.g., acetone/water) reduce amorphous content that skews purity readings .

Advanced: What strategies improve the solubility of derivatives for in vivo studies?

- Prodrug Design: Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .

- Lipid Formulations: Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma half-life .

- Co-solvents: Use cyclodextrin complexes (20% w/v) to stabilize aqueous solutions .

Advanced: How does computational modeling predict target interactions?

- Docking Studies: AutoDock Vina simulates binding to homology-modeled kinase domains, prioritizing residues within 4 Å of the oxalamide group .

- MD Simulations: GROMACS runs (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .

- QSAR Models: 3D descriptors (e.g., AlogP, polar surface area) correlate with experimental IC₅₀ values to guide analog design .

Advanced: What challenges arise during scale-up from milligram to gram quantities?

- Heat Management: Exothermic coupling reactions require jacketed reactors with temperature control (±2°C) to prevent runaway side reactions .

- Solvent Recovery: Distillation systems reclaim >90% of DMF for reuse, reducing costs .

- Batch Consistency: Statistical process control (SPC) monitors critical parameters (pH, stirring rate) to maintain ≥95% purity across batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.